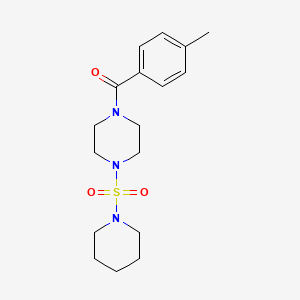

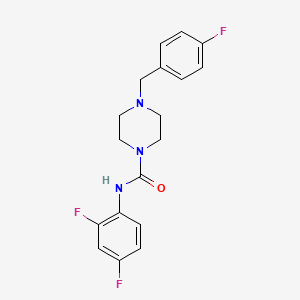

![molecular formula C17H18N2O4S B5485087 N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5485087.png)

N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide” is a compound that contains a sulfonyl group (-S(=O)2) with its sulfur atom bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) . The side chains R1 and R2 distinguish various sulfonylureas .

Synthesis Analysis

The synthesis of sulfonamides, such as “N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}benzamide”, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .Molecular Structure Analysis

This compound contains a total of 32 bonds; 19 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 sulfonamide .Chemical Reactions Analysis

Sulfonamides, such as this compound, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They can also interfere with plant biosynthesis of certain amino acids .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.08 . It is a solid at room temperature and is stored in an inert atmosphere .科学的研究の応用

Organic Synthesis: Reactive Synthons

The compound serves as a reactive synthon in organic synthesis, facilitating the creation of a diverse set of synthetically and biologically attractive molecules. Its structure, featuring multiple heteroatoms (N, O, and S), allows it to participate in various reactions, leading to the formation of asymmetric and non-asymmetric versions of fused heterocycles, carbocycles, spiro-fused skeletons, pyridines, and pyrroles .

Biological Activity Enhancement

Due to its intriguing structures and properties, this compound can enhance biological activities when incorporated into other molecules. It acts as a key intermediate in the synthesis of biologically active compounds, potentially leading to new therapeutic agents .

Catalyst-Free Arylation

It is used in catalyst-free arylation processes via visible light-mediated deamination. This methodology is characterized by simple reaction conditions, good functional group tolerance, and high efficiency, making it valuable in pharmaceutical science and organic synthesis .

Sulfonamide Drug Development

The sulfonamide motif is prevalent in bioactive molecules and commercial chemicals. Transforming the sulfonamide skeleton to other groups, such as sulfones, is a convenient method to construct a pharmacophore-containing molecule library for drug discovery .

Late-Stage Functionalization

This compound is utilized for the late-stage functionalization of diverse sulfonamides, indicating its high potential utility in modifying existing drugs to enhance their efficacy or reduce side effects .

Deprotection of Sulfonyl Group-Protected Amines

In synthetic chemistry, the activation of sulfonamides can be used for the deprotection of sulfonyl group-protected amines, which is a crucial step in the synthesis of certain pharmaceuticals .

Molecular Scaffold

The sulfonamide motif acts as a molecular scaffold in organic synthesis. It can serve as an activating group, protecting group, leaving group, and as a structural framework, demonstrating its versatility in the design of complex organic molecules .

Reactivity and Medicinal Chemistry

Lastly, the compound’s reactivity is harnessed in medicinal chemistry. It is involved in the development of new reactions and pathways that can lead to the synthesis of novel compounds with potential medicinal properties .

作用機序

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

特性

IUPAC Name |

N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-10-9-14(24(21,22)19-13-7-8-13)11-15(16)18-17(20)12-5-3-2-4-6-12/h2-6,9-11,13,19H,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSGTNLHGSDTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)

![2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485008.png)

![3-{2-[2-(4-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5485013.png)

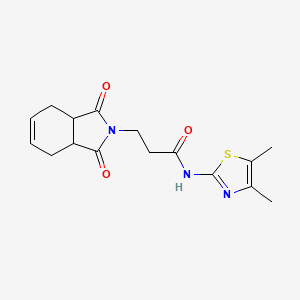

![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5485048.png)

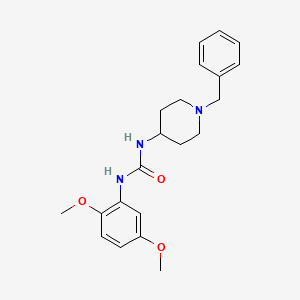

![3-methoxy-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5485061.png)

![1-(4-biphenylyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5485079.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5485084.png)